Glycotaurocholic acid

Description

Contextualizing Conjugated Bile Acids within Bile Acid Biology

Bile acids are steroidal molecules synthesized from cholesterol in the liver and are fundamental components of bile. portlandpress.comnih.govhmdb.ca They represent a major pathway for cholesterol catabolism and excretion. nih.gov The two primary bile acids synthesized by human hepatocytes are cholic acid and chenodeoxycholic acid. nih.gov These primary bile acids are then conjugated with either glycine (B1666218) or taurine (B1682933) before being secreted into the bile. nih.govresearchgate.net This conjugation process is critical as it increases their water solubility and transforms them into effective detergents. hmdb.ca

These conjugated bile acids, often referred to as bile salts, play an indispensable role in digestion. nih.govhmdb.ca They act as powerful surfactants that emulsify dietary fats, breaking them down into smaller, more manageable particles called micelles. nih.gov This emulsification is essential for the digestion and subsequent absorption of lipids and fat-soluble vitamins in the small intestine. hmdb.cahmdb.ca

The vast majority (around 95%) of bile acids are reabsorbed in the intestine and returned to the liver via the portal vein for re-secretion in a process known as the enterohepatic circulation. hmdb.ca This efficient recycling ensures a constant supply of bile acids for digestive processes. Beyond their role in digestion, bile acids are now recognized as crucial signaling molecules throughout the body, regulating metabolic pathways and gene expression. portlandpress.comnih.gov

Overview of Primary Bile Acid Conjugates and Their Research Significance

The primary bile acids, cholic acid and chenodeoxycholic acid, are conjugated via an amide linkage to glycine or taurine. nih.gov In humans, glycine conjugates are typically more abundant than taurine conjugates. bmj.com This conjugation significantly lowers the pKa of the bile acid, ensuring it remains in its ionized, water-soluble salt form at the pH of the small intestine. hmdb.ca For instance, the pKa of an unconjugated bile acid is around 5, while glycine conjugation lowers it to about 4, and taurine conjugation reduces it to less than 2. hmdb.ca

The research significance of these conjugates has expanded dramatically beyond their digestive functions. They are now understood to be key ligands for specific receptors, most notably the nuclear receptor Farnesoid X Receptor (FXR) and the G-protein-coupled cell surface receptor TGR5 (also known as GPBAR1). nih.govresearchgate.net By activating these receptors, conjugated bile acids act as hormones, influencing a wide array of physiological processes:

Metabolic Regulation: They play a role in regulating their own synthesis and transport, as well as influencing glucose, lipid, and energy metabolism. hmdb.cahmdb.ca

Inflammatory and Immune Responses: Through receptor activation, bile acids can modulate inflammatory pathways. researchgate.net

Drug Delivery and Formulation: Due to their biocompatibility and ability to form mixed micelles, bile acid conjugates like glycocholic acid are used as excipients in drug formulations to improve the solubility and bioavailability of certain drugs. icepharma.com

Cancer Research: Recent studies have investigated the link between circulating levels of specific conjugated bile acids, including glycocholic acid and taurocholic acid, and the risk of certain cancers, such as colon cancer. wikipedia.orgwikipedia.org

The ability to synthesize and study specific bile acid conjugates has made them important tools in chemical biology for exploring metabolic diseases, drug delivery mechanisms, and the complex interactions between the host and the gut microbiome.

Data Tables

Table 1: Comparison of Cholic Acid Conjugates

| Property | Glycocholic Acid | Taurocholic Acid |

| Synonyms | Cholylglycine, N-Choloylglycine nih.govwikipedia.org | Cholyltaurine, Cholaic Acid wikipedia.orgdrugfuture.com |

| Molecular Formula | C₂₆H₄₃NO₆ nih.govicepharma.com | C₂₆H₄₅NO₇S wikipedia.orgnih.gov |

| Molecular Weight | 465.6 g/mol nih.gov | 515.7 g/mol drugfuture.com |

| Conjugated Amino Acid | Glycine wikipedia.org | Taurine wikipedia.org |

| Physical Appearance | White Crystalline Powder icepharma.com | Deliquescent yellowish crystals wikipedia.org |

| Water Solubility | Practically insoluble foodb.ca | Freely soluble drugfuture.comchemicalbook.com |

| CAS Number | 475-31-0 nih.govicepharma.com | 81-24-3 drugfuture.com |

| PubChem CID | 10140 nih.gov | 6675 nih.gov |

Table 2: Primary Human Bile Acids and Their Conjugates

| Bile Acid Type | Unconjugated Acid | Glycine Conjugate | Taurine Conjugate |

| Primary | Cholic Acid | Glycocholic Acid | Taurocholic Acid |

| Primary | Chenodeoxycholic Acid | Glycochenodeoxycholic Acid | Taurochenodeoxycholic Acid |

| Secondary | Deoxycholic Acid | Glycodeoxycholic Acid | Taurodeoxycholic Acid |

| Secondary | Lithocholic Acid | Glycolithocholic Acid | Taurolithocholic Acid |

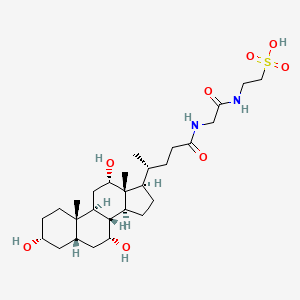

Structure

3D Structure

Properties

CAS No. |

26198-66-3 |

|---|---|

Molecular Formula |

C28H48N2O8S |

Molecular Weight |

572.8 g/mol |

IUPAC Name |

2-[[2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C28H48N2O8S/c1-16(4-7-24(34)30-15-25(35)29-10-11-39(36,37)38)19-5-6-20-26-21(14-23(33)28(19,20)3)27(2)9-8-18(31)12-17(27)13-22(26)32/h16-23,26,31-33H,4-15H2,1-3H3,(H,29,35)(H,30,34)(H,36,37,38)/t16-,17+,18-,19-,20+,21+,22-,23+,26+,27+,28-/m1/s1 |

InChI Key |

URJQSMIFSMHWSP-VVHBOOHCSA-N |

SMILES |

CC(CCC(=O)NCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Canonical SMILES |

CC(CCC(=O)NCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Synonyms |

sodium tauroglycocholate tauroglycocholic acid |

Origin of Product |

United States |

Biosynthesis and Endogenous Formation of Glycotaurocholic Acid

Hepatic Cholesterol Catabolism and Primary Bile Acid Precursors

The breakdown of cholesterol in the liver is the primary route for its elimination from the body and results in the formation of the primary bile acids, cholic acid and chenodeoxycholic acid. elsevier.esfrontiersin.orgmdpi.com This conversion happens through two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway. numberanalytics.comscienceopen.com

The classical pathway is the dominant route for bile acid synthesis, responsible for producing about 90% of the total bile acid pool. frontiersin.orgnumberanalytics.com This pathway occurs within the hepatocytes (liver cells) and is initiated by the enzyme Cholesterol 7α-hydroxylase (CYP7A1). metwarebio.compatsnap.com CYP7A1 catalyzes the first and rate-limiting step, which is the hydroxylation of cholesterol at the 7th position to form 7α-hydroxycholesterol. wikipedia.orgresearchgate.net

Following this initial step, a series of enzymatic reactions occur. One of the key enzymes, Sterol 12α-hydroxylase (CYP8B1), determines the eventual formation of cholic acid by adding a hydroxyl group at the 12th position of the steroid nucleus. numberanalytics.comresearchgate.net Further modifications to the steroid ring and oxidative shortening of the aliphatic side chain, involving enzymes like Sterol 27-hydroxylase (CYP27A1), lead to the final product, cholic acid. researchgate.netyoutube.com

The synthesis of primary bile acids is a tightly controlled process to maintain cholesterol homeostasis. The key regulatory point is the classical pathway's rate-limiting enzyme, Cholesterol 7α-hydroxylase (CYP7A1). elsevier.eswikipedia.org The activity and expression of CYP7A1 are subject to negative feedback inhibition by bile acids themselves. mdpi.comwjgnet.com When bile acids return to the liver through the enterohepatic circulation, they activate the farnesoid X receptor (FXR), a nuclear receptor that down-regulates the transcription of the CYP7A1 gene, thus reducing bile acid production. elsevier.esfrontiersin.org Other enzymes, including CYP8B1 and CYP27A1, are also subject to this feedback regulation by bile acids. elsevier.esmdpi.com Hormones such as insulin (B600854) can also influence the regulation of these enzymes. numberanalytics.com

Below is a data table summarizing the key enzymes involved in the synthesis of cholic acid.

| Enzyme | Pathway | Function | Regulation |

|---|---|---|---|

| Cholesterol 7α-hydroxylase (CYP7A1) | Classical | Catalyzes the rate-limiting first step: conversion of cholesterol to 7α-hydroxycholesterol. metwarebio.compatsnap.com | Down-regulated by bile acids via the FXR nuclear receptor. elsevier.esscienceopen.com |

| Sterol 12α-hydroxylase (CYP8B1) | Classical | Directs the pathway toward cholic acid synthesis by hydroxylating the steroid nucleus at the 12α position. numberanalytics.comnumberanalytics.com | Down-regulated by bile acids via FXR. elsevier.esmdpi.com |

| Sterol 27-hydroxylase (CYP27A1) | Classical & Alternative | Involved in side-chain oxidation in the classical pathway; initiates the alternative pathway. metwarebio.comresearchgate.net | Down-regulated by bile acids in the classical pathway. elsevier.es |

| Oxysterol 7α-hydroxylase (CYP7B1) | Alternative | Key enzyme in the alternative pathway, metabolizing oxysterols from peripheral tissues. nih.govwjgnet.com | Not significantly regulated by bile acids. scienceopen.com |

Conjugation of Cholic Acid with Glycine (B1666218)

After synthesis, primary bile acids like cholic acid undergo conjugation, a process where they are linked to an amino acid, primarily glycine or taurine (B1682933). wikipedia.orgresearchgate.net This reaction increases their water solubility and makes them more effective detergents for the emulsification of dietary fats. elsevier.eshmdb.ca The resulting conjugated bile acid from cholic acid and glycine is glycocholic acid. wikipedia.org

The conjugation of cholic acid with glycine is a two-step process. First, cholic acid is activated to its coenzyme A (CoA) thioester, choloyl-CoA. tandfonline.com The second and definitive step is catalyzed by the enzyme Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT). wikipedia.orggenecards.org This enzyme facilitates the transfer of the choloyl group from choloyl-CoA to the amino group of glycine, forming an amide bond and creating glycocholic acid. wikipedia.orggoogleapis.com The human BAAT enzyme is capable of using both glycine and taurine as substrates for conjugation. nih.gov In humans, conjugation with glycine is more prevalent than with taurine, at a ratio of approximately 3:1. mdpi.com

The enzymatic processes for bile acid synthesis and conjugation are distributed across different subcellular compartments within the hepatocyte, including the endoplasmic reticulum, mitochondria, and peroxisomes. researchgate.net The final conjugation step, catalyzed by BAAT, has been shown to be predominantly localized within the peroxisomes. wikipedia.orgnih.govnih.gov This localization implies that newly synthesized bile acids, or those returning to the liver, may need to be transported into the peroxisome for conjugation before being secreted into the bile canaliculi. nih.gov While the majority of BAAT activity is peroxisomal, some studies suggest a potential role for the smooth endoplasmic reticulum and Golgi apparatus in the intracellular transport of bile acids. nih.govscispace.com

Metabolism and Dynamic Regulation of Glycotaurocholic Acid in Biological Systems

Enterohepatic Circulation and Recirculation Dynamics

The enterohepatic circulation is a highly efficient process responsible for maintaining the body's pool of bile acids, including glycotaurocholic acid. researchgate.netvetscraft.comwikipedia.org After synthesis in the liver from cholesterol, primary bile acids like cholic acid are conjugated with amino acids such as glycine (B1666218) or taurine (B1682933). vetscraft.comwikipedia.orgwindows.net These conjugated bile acids are then secreted into the bile, stored in the gallbladder, and released into the duodenum upon food intake. wikipedia.orgresearchgate.net

Approximately 95% of the bile acids that enter the small intestine are reabsorbed and returned to the liver via the portal vein. researchgate.netvetscraft.comwikipedia.org This recirculation process occurs multiple times a day. mdpi.com The primary site for active reabsorption of conjugated bile acids is the terminal ileum. vetscraft.comnih.gov Unconjugated bile acids can be passively absorbed along the length of the intestine. nih.gov This efficient recycling ensures a constant supply of bile acids for their digestive functions while minimizing the need for de novo synthesis in the liver. vetscraft.com The small fraction of bile acids that is not reabsorbed enters the colon and is excreted in the feces. researchgate.net

Microbial Transformations of this compound

The gut microbiota plays a crucial role in the metabolism and diversification of the bile acid pool. nih.govfrontiersin.org These microbial transformations primarily occur in the distal ileum and colon where unabsorbed bile acids are exposed to a dense population of bacteria. nih.gov

A key initial step in the microbial metabolism of conjugated bile acids like this compound is deconjugation, which is the cleavage of the amide bond to release the amino acid (glycine or taurine) and the bile acid core. nih.govnih.gov This reaction is catalyzed by enzymes called bile salt hydrolases (BSHs), which are produced by a wide range of gut bacteria, including species from the genera Lactobacillus, Bifidobacterium, Clostridium, and Bacteroides. researchgate.netjmb.or.krmdpi.com BSH activity is a critical gateway for subsequent microbial modifications of the bile acid steroid nucleus. biorxiv.org The deconjugation of this compound yields glycocholic acid and taurine.

Following deconjugation, the resulting unconjugated bile acids can undergo further transformations by the gut microbiota. mdpi.com One of the most significant modifications is 7α-dehydroxylation, the removal of the hydroxyl group at the C7 position of the steroid nucleus. biorxiv.org This process converts primary bile acids into secondary bile acids. mdpi.comembopress.org For example, after glycocholic acid is formed from the deconjugation of this compound, it can be dehydroxylated by certain gut bacteria to form glycodeoxycholic acid. researchgate.net The bacteria responsible for 7α-dehydroxylation are typically strict anaerobes, with species like Clostridium scindens being well-characterized in this regard. researchgate.nettandfonline.com This transformation significantly alters the physicochemical properties and signaling potential of the bile acid. biorxiv.org

Recent research has unveiled that the gut microbiome's role extends beyond deconjugation and dehydroxylation to include novel conjugation reactions, thereby further diversifying the bile acid pool. bileomix.comdigitellinc.com It has been discovered that gut bacteria can conjugate bile acids with a variety of amino acids other than the host-utilized glycine and taurine, such as phenylalanine, tyrosine, and leucine. bileomix.comescholarship.org These microbially conjugated bile acids (MCBAs) are produced by numerous gut anaerobes. digitellinc.com The enzyme responsible for this novel conjugation has been identified as bile salt hydrolase (BSH), which can act as a transferase. digitellinc.comtandfonline.com The presence of these unique bile acid conjugates highlights the significant and previously underappreciated anabolic capabilities of the gut microbiome in modifying host-derived molecules. escholarship.org

Transport Mechanisms and Cellular Fate

The transport of bile acids, including this compound, across cellular membranes is a tightly regulated process mediated by a suite of specialized transporter proteins. These transporters are crucial for maintaining the enterohepatic circulation and preventing the accumulation of potentially cytotoxic bile acids within cells.

ATP-binding cassette (ABC) transporters are a large family of membrane proteins that utilize the energy from ATP hydrolysis to move substrates across biological membranes. mdpi.comwikipedia.org Several ABC transporters play a pivotal role in the secretion of bile acids from hepatocytes into the bile canaliculi.

The Bile Salt Export Pump (BSEP), also known as ABCB11, is the primary transporter responsible for the secretion of monovalent conjugated bile acids, such as taurocholate and glycocholate, from the liver into the bile. rug.nlxiahepublishing.com BSEP is located on the canalicular membrane of hepatocytes and its function is essential for generating bile salt-dependent bile flow. rug.nlxiahepublishing.com

Another important ABC transporter is the Multidrug Resistance-Associated Protein 2 (MRP2), or ABCC2. researchgate.netresearchgate.net MRP2 is also located on the canalicular membrane and transports a wide range of organic anions, including glucuronidated compounds and some bile acid conjugates. semanticscholar.orgnih.gov While BSEP is the major transporter for many conjugated bile acids, MRP2 can also contribute to their biliary secretion. researchgate.netrug.nl In situations where BSEP function is impaired, MRP2 may play a compensatory role in bile acid efflux. rug.nl

The table below summarizes the key transporters involved in the cellular fate of this compound and its metabolites.

| Transporter | Location | Function | Substrates |

| BSEP (ABCB11) | Canalicular membrane of hepatocytes | Primary transporter for bile salt secretion into bile. rug.nlxiahepublishing.com | Taurocholate, Glycocholate. rug.nl |

| MRP2 (ABCC2) | Canalicular membrane of hepatocytes | Transports organic anions, including some bile acid conjugates, into bile. semanticscholar.orgnih.gov | Glucuronidated compounds, some bile acid conjugates. semanticscholar.org |

| MRP3 (ABCC3) | Basolateral membrane of hepatocytes | Efflux of bile acids and other organic anions from hepatocytes back into the sinusoidal blood. nih.govsolvobiotech.com | Glucuronide conjugates, Glycocholate. nih.govsolvobiotech.com |

Apical Sodium-Dependent Bile Acid Transporter (ASBT)-Mediated Transport

The Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the ileal bile acid transporter (IBAT) and designated as SLC10A2, is a crucial protein for the enterohepatic circulation of bile acids. researchgate.netuzh.ch It is the primary transporter responsible for the initial uptake of conjugated bile acids from the intestinal lumen into the enterocytes of the terminal ileum. researchgate.netijbs.com This active transport process is highly efficient, ensuring that approximately 95% of the bile acid pool is reabsorbed and returned to the liver for reuse. nih.gov

ASBT is a symporter that utilizes the electrochemical gradient of sodium ions (Na+) to drive the uptake of bile acids against their concentration gradient. nih.gov The stoichiometry of this transport process is typically two Na+ ions for every one bile acid molecule. nih.gov This sodium dependency is a defining characteristic of ASBT-mediated transport. altex.orgnih.gov The transporter is expressed at several key locations to facilitate bile acid conservation, including the apical membrane of ileal enterocytes, epithelial cells of the biliary tract (cholangiocytes), and renal proximal tubule cells. nih.govsolvobiotech.com

The process begins when bile acids, such as glycocholic acid and taurocholic acid, arrive at the terminal ileum. researchgate.net ASBT, located on the brush border membrane of the intestinal cells, binds these bile acids. researchgate.net The co-transport of sodium ions provides the energy for the translocation of the bile acid into the cell. nih.gov Once inside the enterocyte, bile acids are thought to bind to the ileal bile acid-binding protein (IBABP), which facilitates their transit across the cytoplasm to the basolateral membrane. researchgate.net Finally, they are exported into the portal circulation by the heteromeric organic solute transporter OSTα-OSTβ. researchgate.netuzh.ch

Research has elucidated the kinetics of this transport system. Studies using cell models, such as Caco-2 cells engineered to express ASBT, have allowed for the determination of key kinetic parameters that define the interaction between bile acids and the transporter. altex.orgwur.nl

Table 1: Kinetic Parameters of Bile Acid Interaction with ASBT

This table presents research findings on the affinity and inhibition constants for specific conjugated bile acids with the Apical Sodium-Dependent Bile Acid Transporter (ASBT). These values are critical for understanding the efficiency and specificity of bile acid reabsorption.

| Compound | Transporter | Parameter | Value (μM) | Cell Model |

| Glycocholic Acid | ASBT | Ki | 8.28 ± 0.57 | hASBT-MDCK |

| Glycocholic Acid | NTCP | Ki | 2.47 ± 0.43 | hNTCP-HEK293 |

Data sourced from regression analysis of inhibition studies. researchgate.net Ki (inhibition constant) represents the concentration of a substance that produces half-maximal inhibition. NTCP (Na+-taurocholate cotransporting polypeptide) is another key bile acid transporter, included here for comparative context.

The transport process is not merely a simple shuttle but involves complex dynamic regulation. Following the binding and transport of bile acids, ASBT can undergo endocytosis, internalizing from the cell membrane into the cytoplasm. nih.gov Studies using glycocholic acid-conjugated nanoparticles have shown that ASBT can be co-internalized with its substrate. nih.gov The transporter is then separated from the bile acid and recycled back to the plasma membrane, ready for another transport cycle. nih.gov This recycling mechanism is essential for maintaining the transporter's function and ensuring continuous bile acid uptake. nih.gov

The regulation of ASBT expression is also a key aspect of its function. Bile acids themselves, through activation of nuclear receptors like the farnesoid X receptor (FXR), can influence the expression of ASBT, creating a feedback loop that helps maintain bile acid homeostasis. ijbs.comnih.govnih.gov

Molecular and Cellular Mechanisms of Glycotaurocholic Acid Action

Nuclear Receptor-Mediated Signaling Pathways

Glycotaurocholic acid engages with specific nuclear and membrane-bound receptors to initiate signaling cascades that regulate gene expression involved in metabolic and inflammatory processes.

Glycocholic acid (GCA), the glycine (B1666218) conjugate of cholic acid, is a key activator of the Farnesoid X Receptor (FXR), a nuclear receptor that governs bile acid, lipid, and glucose homeostasis. nih.govwikipedia.org Upon activation by GCA, FXR orchestrates a downstream regulatory network. Studies in macrophages have shown that GCA treatment leads to a significant increase in the expression of FXR at both the mRNA and protein levels. nih.govfrontiersin.org

This activation of FXR signaling subsequently induces the expression of several key target genes. nih.gov One of the most critical targets is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. nih.govfrontiersin.org GCA has been shown to markedly increase SHP mRNA levels. nih.govnih.gov SHP, in turn, acts as a corepressor for other nuclear receptors, including Liver Receptor Homolog-1 (LRH-1), which is necessary for the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis. frontiersin.org By inducing SHP, GCA effectively participates in a negative feedback loop to suppress its own synthesis. frontiersin.orgnih.gov

Furthermore, GCA-mediated FXR activation influences genes involved in cholesterol transport and lipoprotein metabolism. nih.gov Research has demonstrated that GCA treatment significantly increases the mRNA levels of ATP-Binding Cassette Transporter G1 (ABCG1) and Apolipoprotein A1 (ApoA1). nih.gov ABCG1 is a transporter that facilitates the efflux of cholesterol from cells to high-density lipoprotein (HDL) particles. uniprot.orgnih.gov ApoA1 is the primary protein component of HDL and plays a crucial role in reverse cholesterol transport. xenotech.com

Table 1: Downstream Targets of Glycocholic Acid (GCA) via FXR Activation

| Target Gene | Function | Effect of GCA Treatment | Reference |

|---|---|---|---|

| SHP (Small Heterodimer Partner) | Nuclear receptor; represses bile acid synthesis. | Significantly increased mRNA levels. | nih.govnih.gov |

| ABCG1 (ATP-Binding Cassette Transporter G1) | Cholesterol efflux transporter. | Significantly increased mRNA levels. | nih.gov |

| ApoA1 (Apolipoprotein A1) | Major protein component of HDL; reverse cholesterol transport. | Significantly increased mRNA levels. | nih.gov |

| CYP7A1 (Cholesterol 7α-hydroxylase) | Rate-limiting enzyme in bile acid synthesis. | Markedly decreased mRNA levels. | nih.gov |

In addition to nuclear receptors, this compound interacts with the G protein-coupled bile acid receptor 1 (TGR5), also known as GPBAR1. nih.govnih.gov This membrane-bound receptor is expressed in various cell types, including monocytes and macrophages, and plays a role in regulating inflammation and glucose metabolism. nih.govnih.gov

Enzyme Modulation and Biochemical Interactions

This compound directly and indirectly modulates the activity of several key enzyme systems, influencing pathways related to lipid signaling, inflammation, and its own metabolism.

This compound and other bile acids serve as essential cofactors for the membrane-associated enzyme N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). wikipedia.orgnih.gov This enzyme is responsible for the biosynthesis of a class of bioactive lipid amides, including the endocannabinoid anandamide (B1667382) and the anti-inflammatory lipid mediator palmitoylethanolamide. nih.gov

The interaction between bile acids and NAPE-PLD is crucial for the enzyme's catalytic function. wikipedia.org Studies have shown that glyco-conjugated dihydroxy bile acids can bind to NAPE-PLD and drive its activation. nih.govescholarship.org This binding is thought to stabilize the dimeric form of the enzyme and promote its association with membrane phospholipids, thereby facilitating the hydrolysis of its substrate, N-acyl-phosphatidylethanolamine (NAPE). wikipedia.org This function highlights a point of crosstalk between bile acid signaling and the endocannabinoid system. wikipedia.org

Research indicates that glycocholic acid can influence the inflammatory cascade by modulating the primary enzymes of the arachidonic acid pathway: cyclooxygenases (COX) and lipoxygenases (LOX). frontiersin.org These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. frontiersin.org

One study demonstrated that glycocholic acid administration in rats with inflammatory conditions affected both the COX and LOX pathways, leading to a reduction in the tissue content of prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4). frontiersin.org This suggests that glycocholic acid possesses anti-inflammatory properties by downregulating the synthesis of these pro-inflammatory eicosanoids. frontiersin.org Further supporting this link, other research has shown that inhibitors of the lipoxygenase pathway can impair the efflux of glycocholate from rat hepatocytes, indicating a functional relationship between lipoxygenase metabolites and bile salt transport. nih.gov

This compound is involved in a feedback regulation loop with Cytochrome P450 (CYP) enzymes, particularly those involved in its own synthesis. nih.govnih.gov The classical pathway of bile acid synthesis is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step. frontiersin.orgjci.org As a downstream product of this pathway, glycocholic acid (GCA) contributes to the suppression of CYP7A1 gene expression. nih.gov This repression is primarily mediated indirectly through the FXR/SHP signaling axis, as described in section 4.1.1. Studies in primary human hepatocytes have shown that GCA markedly decreases CYP7A1 mRNA levels. nih.gov It also suppresses the mRNA levels of other enzymes in the pathway, such as sterol 12α-hydroxylase (CYP8B1) and sterol 27-hydroxylase (CYP27A1). nih.govresearchgate.net

This compound also interacts with Phase II metabolizing enzymes, specifically the UDP-glucuronosyltransferases (UGTs). uniprot.orgnih.gov Glucuronidation is a major pathway for the detoxification and elimination of endogenous compounds, including bile acids, by conjugating them with glucuronic acid to increase their water solubility for excretion. uniprot.orgxenotech.com Bile acids are known substrates for UGT enzymes. uniprot.org Specifically, UGTs such as UGT2A1 are known to contribute to bile acid detoxification by catalyzing their glucuronidation. uniprot.org This metabolic process is essential for maintaining bile acid homeostasis and preventing the accumulation of potentially toxic levels of bile acids in the body.

Table 2: Interactions of Glycocholic Acid (GCA) with Metabolic Enzymes

| Enzyme Family | Specific Enzyme | Nature of Interaction | Effect | Reference |

|---|---|---|---|---|

| Cytochrome P450 (CYP) | CYP7A1 | Indirect Inhibition (via FXR/SHP) | Decreased mRNA expression. | nih.gov |

| CYP8B1 | Indirect Inhibition | Decreased mRNA expression. | nih.gov | |

| CYP27A1 | Indirect Inhibition | Decreased mRNA expression. | nih.gov | |

| UDP-Glucuronosyltransferase (UGT) | e.g., UGT2A1 | Substrate | GCA is glucuronidated for elimination. | uniprot.org |

Cellular and Immunological Regulatory Effects (in vitro/animal models)

This compound (GTCA) demonstrates significant regulatory effects on various cellular and immunological processes, as observed in in vitro and animal models. These effects range from modulating the inflammatory responses of immune cells to directly impacting the viability of microorganisms.

Influence on Macrophage Recruitment and Pro-inflammatory Cytokine Secretion

In both in vivo and in vitro models, this compound, often referred to as glycocholic acid (GCA) in literature, has been identified as a potent anti-inflammatory agent. nih.govfrontiersin.orgnih.govresearchgate.net Studies utilizing lipopolysaccharide (LPS)-stimulated zebrafish and mouse macrophage models have shown that GTCA significantly inhibits the recruitment and migration of macrophages to sites of inflammation. nih.govnih.gov This inhibition of macrophage aggregation is a crucial step in mitigating the inflammatory cascade. nih.gov

Furthermore, GTCA has a marked effect on the secretion of pro-inflammatory cytokines and chemokines. In LPS-induced inflammatory models, treatment with GTCA leads to a significant reduction in the transcriptional levels and secretion of key pro-inflammatory mediators. nih.govnih.gov This includes a notable decrease in Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govmicrobiologyresearch.org The compound also suppresses the expression of the macrophage chemokine CCL-2, which is vital for attracting monocytes and other immune cells to the site of inflammation. nih.govnih.gov Some research suggests these anti-inflammatory effects may be mediated through the upregulation of the farnesoid X receptor (FXR). nih.govnih.gov

Table 1: Effect of this compound on Macrophage Activity and Pro-inflammatory Cytokines

| Model System | Inflammatory Stimulus | Observed Effect of this compound | Cytokines/Chemokines Affected | Reference |

|---|---|---|---|---|

| Zebrafish Larvae | Lipopolysaccharide (LPS) | Inhibition of macrophage recruitment/aggregation | IL-6, TNF-α, CCL-2 | nih.govnih.gov |

| Mouse Macrophages | Lipopolysaccharide (LPS) | Inhibition of pro-inflammatory cytokine secretion | IL-6, TNF-α | nih.govnih.govmicrobiologyresearch.org |

| In vitro macrophage models | Lipopolysaccharide (LPS) | Suppression of pro-inflammatory cytokine production | TNF-α, IL-12 | core.ac.uk |

Effects on Bacterial Growth and Membrane Permeability of Microorganisms

This compound exhibits direct antimicrobial properties, particularly against Gram-negative bacteria. nih.govnih.govresearchgate.net Studies have shown that GTCA can inhibit the growth of various species within the Enterobacteriaceae family, including Escherichia coli, Salmonella enterica, Klebsiella spp., and Citrobacter spp., especially during their late logarithmic growth phase in liquid cultures. nih.govnih.gov

The antimicrobial action of GTCA is largely attributed to its amphipathic nature, which allows it to interact with and disrupt bacterial cell membranes. nih.govnih.gov Despite the protective outer lipopolysaccharide layer of Gram-negative bacteria, GTCA has been demonstrated to increase the permeability of their membranes. nih.govnih.gov This disruption compromises the integrity of the bacterial membrane, leading to the leakage of cytoplasmic contents, such as proteins. nih.govnih.gov Consequently, this increased permeability also enhances the susceptibility of these bacteria to certain antibiotics. nih.govfrontiersin.orgnih.gov Beyond inhibiting growth, GTCA has also been found to significantly reduce bacterial motility and the frequency of bacterial conjugation, a mechanism for the horizontal transfer of antibiotic resistance genes. nih.govnih.gov

Table 2: Antimicrobial Effects of this compound on Gram-Negative Bacteria

| Bacterial Species | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|

| Escherichia coli | Growth inhibition, increased membrane permeability, enhanced antibiotic susceptibility, reduced motility, reduced conjugation frequency | Membrane disruption, leakage of cytoplasmic proteins | nih.govmicrobiologyresearch.orgnih.gov |

| Salmonella enterica | Growth inhibition | Not specified | nih.govnih.gov |

| Klebsiella spp. | Growth inhibition | Not specified | nih.govnih.gov |

| Citrobacter spp. | Growth inhibition, enhanced antibiotic susceptibility | Membrane disruption | nih.govfrontiersin.orgnih.gov |

| Raoultella spp. | Growth inhibition, enhanced antibiotic susceptibility | Membrane disruption | frontiersin.org |

Regulation of Splenic Lymphocyte Apoptosis and Immune Homeostasis

This compound plays a role in regulating immune homeostasis, partly through the induction of apoptosis in splenic lymphocytes. frontiersin.org Apoptosis, or programmed cell death, is a critical process for maintaining the balance of the immune system and resolving immune responses. numberanalytics.comnih.gov Research has demonstrated that GTCA can induce apoptosis in splenic lymphocytes in a concentration-dependent manner. frontiersin.org

Table 3: Pro-Apoptotic Effects of this compound on Splenic Lymphocytes

| Cellular/Molecular Event | Description of Effect | Apoptotic Pathway Component | Reference |

|---|---|---|---|

| Nuclear Morphology | Induces nuclear condensation and formation of apoptotic bodies | Morphological changes | frontiersin.org |

| DNA Integrity | Causes DNA fragmentation | Execution phase | frontiersin.org |

| Membrane Alteration | Induces externalization of phosphatidylserine | "Eat-me" signal | frontiersin.org |

| Enzyme Activation | Increases activity of Caspase-9 and Caspase-3 | Caspase cascade | frontiersin.org |

Impact on Intracellular Signaling Cascades (e.g., PI3K/AKT, NF-κB, MAPK)

The immunomodulatory effects of this compound are underpinned by its ability to influence key intracellular signaling cascades that govern inflammation and cell survival. frontiersin.org Evidence suggests that GTCA can suppress the activation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway. mdpi.com This pathway is a critical regulator of numerous cellular processes, and its inhibition is often associated with anti-inflammatory and pro-apoptotic effects. numberanalytics.commdpi.com

In conjunction with its effect on the PI3K/AKT pathway, GTCA also modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a pivotal transcription factor that controls the expression of many pro-inflammatory genes, including cytokines and chemokines. isnff-jfb.comfrontiersin.org By suppressing the NF-κB pathway, GTCA can effectively downregulate the inflammatory response at a transcriptional level. mdpi.com

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes kinases like JNK, p38, and ERK, is another critical regulator of inflammation and cellular stress responses that is influenced by GTCA. mdpi.commedsci.org Studies indicate that the anti-inflammatory actions of compounds related to GTCA are linked to the modulation of MAPK signaling. mdpi.com The collective impact of GTCA on these signaling cascades—PI3K/AKT, NF-κB, and MAPK—highlights its role as a significant regulator of cellular responses to inflammatory stimuli. frontiersin.org

Table 4: Modulation of Intracellular Signaling Pathways by this compound

| Signaling Pathway | Effect of this compound | Implication in Immune Regulation | Reference |

|---|---|---|---|

| PI3K/AKT | Suppression of activation | Reduction of pro-inflammatory responses, potential induction of apoptosis | mdpi.commdpi.com |

| NF-κB | Suppression of activation | Downregulation of pro-inflammatory gene expression | mdpi.comfrontiersin.org |

| MAPK (JNK, p38, ERK) | Modulation of phosphorylation/activation | Regulation of inflammatory mediator production and cellular stress responses | mdpi.commdpi.com |

Advanced Analytical Methodologies for Glycotaurocholic Acid Research

Chromatography-Based Separation Techniques

Chromatography is a fundamental technique for isolating glycotaurocholic acid from other bile acids and endogenous compounds. The choice of chromatographic method and detector is critical for achieving the desired resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, ELSD, RI)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of less-volatile and thermally unstable organic compounds like this compound. ybotech.com The separation is achieved by passing a sample through a column packed with a stationary phase, with a liquid mobile phase moving the sample through the column. ybotech.com Different components of the sample interact differently with the stationary phase, leading to their separation.

Ultraviolet (UV) Detector : UV detectors are commonly used in HPLC and measure the absorption of ultraviolet light by the analytes. scioninstruments.com The principle relies on the fact that many organic molecules absorb light in the UV-visible spectrum. biocompare.com For bile acids like this compound, which lack a strong chromophore, derivatization is often necessary to enable UV detection. nih.gov For instance, esterification with a UV-absorbing agent can be performed. nih.gov While effective, UV detection can have limitations in specificity and sensitivity for underivatized bile acids. researchgate.net

Evaporative Light Scattering Detector (ELSD) : ELSD is a universal detector that can analyze any compound less volatile than the mobile phase, making it suitable for compounds without a UV-absorbing chromophore. sedere.com This detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. ELSD offers better sensitivity and a more stable baseline compared to Refractive Index detectors and is compatible with gradient elution, which is often necessary for separating complex mixtures of bile acids. researchgate.netresearchgate.net

Refractive Index (RI) Detector : The RI detector is another universal detector that measures the difference in the refractive index between the mobile phase and the sample eluting from the column. waters.com It is ideal for analyzing non-UV absorbing compounds such as sugars, alcohols, and fatty acids. waters.com However, RI detectors are generally less sensitive than other detectors and are not compatible with gradient elution, which can be a limitation in complex bile acid analysis. biocompare.com

Interactive Table: Comparison of HPLC Detectors for this compound Analysis

| Detector | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |

| UV Detector | Measures UV light absorption by the analyte. scioninstruments.com | High sensitivity for derivatized compounds. nih.gov | Requires derivatization as bile acids lack strong chromophores; limited specificity. nih.govresearchgate.net |

| ELSD | Measures light scattered by non-volatile analyte particles after mobile phase evaporation. sedere.com | Universal detection, good sensitivity, compatible with gradient elution. researchgate.netresearchgate.net | Non-linear response at low concentrations. researchgate.net |

| RI Detector | Measures the difference in refractive index between the mobile phase and the eluting sample. waters.com | Universal detection for non-UV absorbing compounds. waters.com | Low sensitivity, not suitable for gradient elution, temperature-sensitive. biocompare.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but its application to non-volatile compounds like this compound requires a derivatization step to increase volatility and thermal stability. rsc.org This process can be complex and time-consuming, involving steps like hydrolysis and esterification. rsc.orgnih.gov While GC, especially when coupled with mass spectrometry (GC-MS), can provide detailed structural information, the extensive sample preparation makes it less suitable for high-throughput clinical applications. rsc.orgnih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com This technique offers advantages such as high resolution, high throughput, and reduced use of organic solvents. mdpi.com SFC has been shown to be a suitable alternative to HPLC for the separation of various compounds, including chiral molecules. mdpi.comchromatographyonline.com For the analysis of bile acids, SFC can be coupled with mass spectrometry, providing a powerful tool for separation and identification. unige.ch It has been explored for the fractionation of free bile acids from pharmaceutical preparations. spandidos-publications.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and widely used method for the qualitative analysis of a broad range of substances, including bile acids. sigmaaldrich.com In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel, which acts as the stationary phase. sigmaaldrich.com The plate is then placed in a developing chamber with a solvent system (mobile phase) that moves up the plate by capillary action, separating the components of the sample. sigmaaldrich.com Specific solvent systems have been developed to achieve the separation of glycine (B1666218) and taurine (B1682933) conjugated bile acids, including this compound, from other bile acids. nih.govnih.gov Visualization of the separated spots can be achieved by spraying with reagents like sulfuric acid followed by heating. researchgate.net

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive characterization and sensitive quantification of this compound. It is often coupled with a chromatographic separation technique to enhance specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly using a triple quadrupole mass spectrometer, is considered the gold standard for the analysis of bile acids in biological samples. nih.gov This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. researchgate.net

In a typical LC-MS/MS workflow, the sample is first separated by HPLC or UPLC (Ultra-Performance Liquid Chromatography), and the eluent is introduced into the mass spectrometer. nih.gov The mass spectrometer ionizes the analyte molecules and then separates them based on their mass-to-charge ratio (m/z). longdom.org For quantification, a specific precursor ion for this compound (e.g., m/z 464.1 in negative ion mode) is selected and fragmented, and a specific product ion (e.g., m/z 74.0) is monitored. longdom.org This process, known as multiple reaction monitoring (MRM), provides excellent specificity and allows for the accurate quantification of this compound even in complex matrices like serum and bile. longdom.orgrestek.com

The use of stable isotope-labeled internal standards, such as glycocholic acid-d4, is crucial for accurate quantification, as it compensates for matrix effects and variations in instrument response. nih.govcaymanchem.com LC-MS/MS methods have been developed and validated for the quantification of this compound in human serum with high sensitivity, achieving limits of detection and quantification in the low ng/mL range. nih.govresearchgate.net These methods have been successfully applied to quantify this compound in serum samples from healthy individuals and patients with various diseases. nih.govnih.gov

Interactive Table: Key Parameters in LC-MS/MS Methods for this compound Quantification

| Parameter | Typical Value/Condition | Reference |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | longdom.org |

| Precursor Ion (m/z) | 464.1 | longdom.org |

| Product Ion (m/z) | 74.0 | longdom.org |

| Internal Standard | Glycocholic acid-d4 | nih.govcaymanchem.com |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL - 5 ng/mL | nih.govresearchgate.net |

| Linear Range | 0.2 to 400 ng/mL | nih.gov |

Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a robust and widely used platform for the analysis of bile acids, including this compound. mdpi.comnih.gov This hybrid technique combines the high-resolution separation capabilities of UPLC with the high-resolution mass accuracy and sensitivity of a QTOF mass analyzer. acs.orgnih.gov UPLC utilizes columns with smaller particle sizes (sub-2 µm), which allows for faster analysis times and superior separation efficiency compared to traditional HPLC. acs.orgacs.org This high degree of chromatographic separation is critical for resolving this compound from its numerous structurally similar isomers and other bile acid conjugates present in biological fluids. acs.org

Following separation by UPLC, the QTOF-MS instrument provides accurate mass measurements, typically with errors of less than 5 parts per million (ppm), which facilitates the confident identification of this compound based on its precise molecular formula. nih.gov The TOF analyzer also allows for the acquisition of full-scan mass spectra, providing comprehensive data on all detectable ions in a sample at a given time. acs.orgnih.gov Furthermore, the use of MSE, a data-independent acquisition mode, enables the collection of both precursor ion and fragment ion information from a single analytical run, which aids in distinguishing between different types of conjugates, such as glycine and taurine conjugates. acs.org

Method validation studies for UPLC-QTOF-MS demonstrate its suitability for the quantitative profiling of bile acids in complex matrices like feces and serum. mdpi.comresearchgate.net These methods are shown to be sensitive, reliable, and reproducible, with excellent linearity and recovery. nih.govmdpi.com For instance, a validated method for 58 bile acids in fecal samples reported low limits of detection (LOD) and quantification (LOQ), making it suitable for detecting subtle changes in bile acid profiles. nih.govmdpi.com

Table 1: Performance Characteristics of a Validated UPLC-QTOF-MS Method for Bile Acid Analysis in Fecal Matrices

| Parameter | Reported Value | Source |

|---|---|---|

| Recovery | 80.05–120.83% | mdpi.com |

| Intra-day Precision (CV%) | 0.04–9.78% | mdpi.com |

| Inter-day Precision (CV%) | 0.12–9.98% | mdpi.com |

| Limit of Detection (LOD) | 0.01–0.24 µg/kg | nih.govmdpi.com |

| Limit of Quantification (LOQ) | 0.03–0.81 µg/kg | nih.govmdpi.com |

| Correlation Coefficients (r²) | 0.995–0.999 | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) Platforms (e.g., FTICR, Orbitrap)

High-Resolution Mass Spectrometry (HRMS) platforms, particularly those utilizing Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass analyzers, represent the pinnacle of mass accuracy and resolution in analytical chemistry. researchgate.netlongdom.org These technologies are increasingly indispensable in metabolomics and lipidomics for the unambiguous identification of compounds like this compound in intricate biological mixtures. mdpi.com The primary advantage of HRMS is its ability to provide extremely precise mass measurements (often at sub-ppm accuracy) and ultra-high resolving power, which can exceed 1,000,000 for FT-ICR instruments. mdpi.combiocompare.com

This level of performance allows for the confident assignment of elemental compositions to detected ions and, crucially, the ability to distinguish between isobaric species—molecules that have the same nominal mass but different exact masses due to slight differences in their elemental composition. mdpi.compnnl.gov In bile acid research, this is vital for separating this compound from other bile acids and endogenous metabolites that may interfere with analysis on lower-resolution instruments. nih.gov

Orbitrap mass analyzers trap ions in a stable electrostatic field and measure their oscillation frequencies, which are dependent on their mass-to-charge ratio. longdom.org They offer a balance of very high resolution (up to 240,000), high mass accuracy, and rapid scan speeds, making them well-suited for coupling with fast chromatographic techniques like UPLC. biocompare.comresearchgate.net

FT-ICR mass spectrometry provides the highest available mass resolution and accuracy. mdpi.combiocompare.com In an FT-ICR instrument, ions are trapped within a strong magnetic field, and their cyclotron frequencies are measured. longdom.org While this technique offers unparalleled performance for resolving highly complex mixtures, it typically involves higher costs and slower scan rates compared to Orbitrap systems. biocompare.com

The application of HRMS improves the specificity of bile acid analysis by enabling the use of very narrow mass extraction windows for fragment ions, which reduces chemical background and enhances the signal-to-noise ratio. sciex.com This capability ensures greater confidence in both the identification and quantification of this compound. bioanalysis-zone.com

Table 2: Comparison of Typical Mass Resolution for HRMS Platforms

| HRMS Platform | Typical Mass Resolution (FWHM) | Source |

|---|---|---|

| Time-of-Flight (TOF) | 60,000 | biocompare.com |

| Orbitrap | 240,000 | biocompare.com |

| FT-ICR | > 1,000,000 | biocompare.com |

Immunoassay Applications in Research Settings

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), serve as a valuable high-throughput tool for the quantification of this compound in research settings. frontiersin.orgescholarship.org These methods are based on the highly specific binding interaction between an antibody and its target antigen, in this case, this compound. mybiosource.com They offer advantages such as simplicity, low cost, and the ability to process many samples simultaneously. escholarship.org

The most common format used for small molecules like this compound is the competitive ELISA. mybiosource.com In this setup, this compound in a sample competes with a labeled (e.g., enzyme-conjugated) version of this compound for a limited number of binding sites on a specific antibody that has been coated onto a microplate. mybiosource.com The amount of signal generated by the labeled antigen is inversely proportional to the concentration of this compound in the sample.

The specificity and sensitivity of the immunoassay are critically dependent on the quality of the antibody used. escholarship.org Significant research has gone into developing highly specific antibodies for this compound:

Monoclonal Antibodies (mAbs) : Researchers have successfully generated mAbs that bind to this compound with high affinity and specificity. spandidos-publications.com An indirect competitive ELISA (icELISA) developed with a novel anti-GCA mAb demonstrated a 50% inhibitory concentration (IC50) of 77.09 ng/mL and high specificity, making it a rapid and efficient detection method. spandidos-publications.com

Single-Chain Variable Fragments (scFv) : As an alternative to traditional antibodies, scFv antibodies have been developed from chickens immunized with a GCA hapten. escholarship.org An scFv-based ELISA showed a linear range of 0.02–0.18 µg/mL with an IC50 of 0.06 µg/mL. escholarship.org Further development using a biotin-streptavidin amplification system improved the sensitivity of an scFv-based assay, demonstrating its utility for detecting GCA in complex samples like human urine. escholarship.org

While immunoassays are powerful, a key consideration is cross-reactivity, where the antibody may bind to structurally related molecules. For this compound assays, some cross-reactivity with taurocholic acid has been noted, which must be considered when interpreting results. escholarship.orgescholarship.org

Table 3: Performance of Immunoassays for this compound (GCA)

| Assay Type | Antibody | Linear Range | IC50 | Key Finding | Source |

|---|---|---|---|---|---|

| scFv-based ELISA | Chicken scFv | 0.02 - 0.18 µg/mL | 0.06 µg/mL | Low cross-reactivity with related bile acids except taurocholic acid. | escholarship.org |

| Biotin-Streptavidin Amplified ELISA | Biotinylated scFv | 0.14 - 1.24 µg/mL | 0.42 µg/mL | Amplification system enhances sensitivity for GCA detection in urine. | escholarship.org |

| Indirect Competitive ELISA (icELISA) | Mouse mAb | Not specified | 77.09 ng/mL | Developed a novel mAb with high specificity and sensitivity for GCA. | spandidos-publications.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive analytical technique for the structural elucidation of organic molecules and plays a crucial role in the structural validation of this compound. fepbl.comresearchgate.net Unlike mass spectrometry, which provides information on mass-to-charge ratio, NMR provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei (such as ¹H and ¹³C) within a molecule. mdpi.com This makes it an unparalleled tool for confirming the identity and purity of chemical standards and for characterizing novel or unknown metabolites. researchgate.net

The key advantages of NMR in this context include:

Non-destructive Analysis : The technique is non-destructive, allowing the sample to be recovered and used for further experiments. fepbl.commdpi.com

Unambiguous Structure Determination : Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC), it is possible to map the precise connectivity of atoms within the this compound molecule, confirming the steroid core, the positions of hydroxyl groups, and the structure of the conjugated taurine side chain. nih.gov

Quantitative Capability : Quantitative NMR (qNMR) can provide highly accurate concentration measurements without the need for an identical analyte-specific reference standard, which is a distinct advantage over many other methods. mdpi.com

While NMR is less commonly used for routine, high-throughput quantification of bile acids in biological fluids due to lower sensitivity compared to MS and challenges with signal overlap in complex mixtures, it is essential for foundational research. nih.govnih.gov For example, high-field NMR has been used to analyze components in human bile. nih.govammf.org.uk Although 1D ¹H NMR spectra of bile can be complex with overlapping resonances, 2D NMR techniques can overcome these limitations to resolve signals from individual metabolites, including glycine- and taurine-conjugated bile acids. nih.gov Therefore, NMR spectroscopy remains the gold standard for validating the structure of this compound, ensuring the accuracy of reference materials used in other analytical methods.

Table 4: Application of NMR Techniques in Structural Analysis

| NMR Technique | Application in Structural Validation | Source |

|---|---|---|

| 1D ¹H NMR | Provides initial information on proton environments and helps in preliminary identification. | mdpi.com |

| 1D ¹³C NMR | Characterizes the carbon skeleton of the molecule. | researchgate.net |

| 2D COSY | Identifies proton-proton (H-H) couplings to map out spin systems. | nih.gov |

| 2D HSQC/HMBC | Determines direct and long-range proton-carbon (H-C) correlations to assemble the complete molecular structure. | nih.gov |

Methodological Development for Complex Biological Matrices

The analysis of this compound in complex biological matrices such as plasma, serum, urine, and feces presents significant analytical challenges. nih.govnih.gov These samples contain a vast array of endogenous compounds, including proteins, lipids, salts, and other metabolites, which can interfere with analysis through matrix effects, leading to ion suppression or enhancement in mass spectrometry and potentially compromising accuracy and sensitivity. nih.govtandfonline.com Consequently, robust methodological development, particularly in sample preparation, is crucial for reliable quantification.

A primary goal of sample preparation is to remove interfering substances while efficiently extracting the target analyte. tandfonline.com Common strategies include:

Protein Precipitation (PPT) : A simple and common method where an organic solvent (e.g., methanol, acetonitrile) is added to a serum or plasma sample to denature and precipitate the majority of proteins. tandfonline.comnih.gov While effective for protein removal, it may not remove other interfering small molecules.

Solid-Phase Extraction (SPE) : A more selective technique where the sample is passed through a cartridge containing a solid sorbent. The sorbent is chosen to retain the analyte of interest (like this compound) while allowing interfering components to be washed away. The analyte is then eluted with a different solvent. nih.gov This technique provides a much cleaner extract compared to PPT. tandfonline.com

Liquid-Liquid Extraction (LLE) : This method separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous and an organic solvent).

The choice of method depends on the matrix and the required sensitivity. For instance, a candidate reference measurement procedure for GCA in human serum utilized a two-step process of protein precipitation followed by SPE to ensure complete separation from structural analogues and minimize matrix effects. nih.gov

To address the challenges of time-consuming extraction protocols and the unavailability of a true "blank" matrix for calibration (especially for samples like bile), innovative methods have been developed. One such approach is a "dilute-and-shoot" flow-injection tandem mass spectrometry method. longdom.org In this strategy, a bile sample is simply diluted, spiked with an internal standard, and directly injected into the mass spectrometer without chromatographic separation. Quantification is achieved using a standard addition calibration curve, providing a rapid and validated method for determining this compound concentration in human bile. longdom.org Such developments are key to enabling high-throughput analysis in clinical and research settings.

Table 5: Sample Preparation Strategies for this compound in Biological Matrices

| Biological Matrix | Preparation Technique | Analytical Goal | Source |

|---|---|---|---|

| Serum/Plasma | Protein Precipitation (Methanol) + SPE | Accurate quantification, removal of proteins and interferences. | nih.gov |

| Serum/Plasma | Methanol Precipitation | Targeted profiling and quantification. | researchgate.net |

| Feces | Ammonium-Ethanol Solution Extraction | Quantitative profiling of a broad range of bile acids. | nih.govmdpi.com |

| Human Bile | Dilution with Methanol ("Dilute-and-Shoot") | Rapid quantification using flow-injection MS/MS, avoids complex extraction. | longdom.org |

| Urine | Direct analysis or SPE | Metabolomic profiling and biomarker discovery. | nih.govescholarship.org |

Chemical Synthesis and Derivatization Strategies for Glycotaurocholic Acid

Laboratory Synthesis Routes

The chemical synthesis of glycocholic acid, a close analogue of glycotaurocholic acid, primarily revolves around the formation of an amide bond between the carboxyl group of a bile acid (like cholic acid) and the amino group of glycine (B1666218). frontiersin.org Key laboratory methods include the use of condensation agents, amidation reactions, one-pot synthesis, and mixed anhydride (B1165640) methodologies. frontiersin.org While condensation agent methods are straightforward, they often require extensive purification to remove by-products. frontiersin.org

One-pot synthesis is a highly efficient chemical strategy where all reactants are combined in a single vessel to undergo successive reactions. frontiersin.org This approach is valued for its operational simplicity, atom economy, and potential for high yields, making it suitable for multi-step syntheses. frontiersin.org

A notable one-pot method for synthesizing glycocholic acid involves using ursodeoxycholic acid and glycine ethyl ester hydrochloride as starting materials. frontiersin.org With N-carbamoyl chloride hydrochloride acting as a condensing agent, the reaction proceeds to completion, followed by hydrolysis in a sodium hydroxide (B78521) solution, achieving a yield of over 90%. frontiersin.org

This strategy has also been successfully applied to the preparation of isotopically labeled bile acids for research. An efficient one-pot reaction has been developed for the laboratory-scale synthesis of [1-(13)C]glycocholic acid from ethyl [1-(13)C]glycinate hydrochloride. nih.gov This method utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as the condensing agent, which provides a higher yield compared to other agents like EEDQ. frontiersin.org The simplicity and high yield of this one-pot method make it ideal for producing labeled compounds for clinical breath tests. frontiersin.orgnih.gov Similarly, a one-pot synthesis for taurolithocholic acid sulfate (B86663) has been described, starting from lithocholic acid. nih.gov

Table 1: Examples of One-Pot Synthesis for Glycocholic Acid and Analogues

| Starting Materials | Condensing/Coupling Agent | Product | Reported Yield | Source |

|---|---|---|---|---|

| Ursodeoxycholic acid, Glycine ethyl ester hydrochloride | N-carbamoyl chloride hydrochloride | Glycocholic acid | >90% | frontiersin.org |

| Cholic acid, Ethyl [1-(13)C]glycinate hydrochloride | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) | [1-(13)C]Glycocholic acid | Excellent | frontiersin.orgnih.gov |

| Lithocholic acid, Taurine (B1682933) | Sulfur trioxide-triethylamine complex (for in situ sulfation) | Taurolithocholic acid sulfate | 98% | nih.gov |

The mixed anhydride method is a well-established technique for forming the amide bond in glycocholic acid synthesis. frontiersin.org The general process involves activating the carboxyl group of cholic acid by reacting it with an alkyl chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a base to form a highly reactive mixed anhydride intermediate. frontiersin.org This intermediate then readily reacts with a glycine ester in an aminolysis step to form the corresponding ester of glycocholic acid. google.comgoogle.com A final hydrolysis step, typically using an aqueous base like sodium hydroxide, yields the desired glycocholic acid. frontiersin.orggoogle.com

This method is regarded as highly suitable due to its efficient use of raw materials, with reported yields reaching up to 76%. frontiersin.org However, the process can be complex and may incur high costs. frontiersin.org Traditionally, the synthesis is carried out in organic solvents like dimethylformamide (DMF) or dioxane. google.comgoogleapis.com An alternative patented process describes suspending cholic acid in acetone (B3395972) or aqueous acetone with a base (such as triethylamine) before reacting it with the alkyl chloroformate. google.comgoogle.comgoogleapis.com This suspension can be directly used for the subsequent aminolysis with an aqueous solution of a glycine ester, which is typically stirred for about 10 to 14 hours. google.comgoogle.com

Table 2: Key Reagents in Mixed Anhydride Synthesis of Glycocholic Acid

| Step | Reagents | Purpose | Source |

|---|---|---|---|

| Activation | Cholic acid, Alkyl chloroformate (e.g., ethyl chloroformate, isobutyl chloroformate), Base (e.g., triethylamine) | Formation of a mixed anhydride intermediate | frontiersin.orggoogle.com |

| Aminolysis | Glycine ester (e.g., glycine ethyl ester) | Amide bond formation to produce glycocholic acid ester | google.comgoogle.com |

| Hydrolysis | Aqueous base (e.g., sodium hydroxide, potassium hydroxide) | Conversion of the ester to glycocholic acid | frontiersin.orggoogle.com |

Preparation of Labeled and Modified this compound Analogues for Research

The synthesis of labeled and modified analogues of this compound is crucial for their use as research tools, particularly as internal standards for mass spectrometry and as probes for biological studies. sci-hub.se Stable isotope-labeled bile acids are essential for quantitative analysis in biological fluids. sci-hub.se

Improved methods have been developed for synthesizing a range of bile acids conjugated with glycine and taurine, including isotopically labeled versions. sci-hub.se Coupling reagents such as diethyl phosphorocyanidate (DEPC) and diphenyl phosphoryl azide (B81097) (DPPA) are effectively used for the glycine and taurine conjugation steps. sci-hub.se For the preparation of sulfated analogues, like glycolithocholic acid sulfate, the sulfur trioxide-triethylamine complex is a highly effective sulfating agent, yielding the desired product in over 90% yield when reacted in dimethylformamide. nih.govsci-hub.se

Fluorescent analogues of glycocholic acid have been synthesized to serve as probes for studying membrane processes. nih.gov These analogues are created by attaching fluorophores, such as 7-nitrobenz-2-oxa-1,3-diazol-4-yl or fluorescein-5-thiocarbamoyl, to the glycyl moiety of the molecule. nih.gov The proximity of the fluorophore to the carboxyl group ensures it is positioned at the membrane interface, making it sensitive to phase transitions. nih.gov

Modification of the steroidal nucleus of bile acids is another strategy to create research analogues. For instance, novel derivatives of deoxycholic acid have been synthesized by introducing aliphatic diamine and aminoalcohol moieties at the C3 position. mdpi.com The synthesis of glycine-conjugated bile acid analogues often involves protecting the carboxylic acid group as a methyl or benzyl (B1604629) ester before performing modifications on the steroid core. nih.gov

Strategies for Enhancing Molecular Probes for Biological Studies

Enhancing the properties of this compound-based molecular probes is key to improving their utility in biological investigations. A primary strategy involves chemical modification to alter physicochemical properties like lipophilicity and solubility, or to introduce reporter groups for detection. thno.org

One approach is the surface modification of nanoparticles and other drug delivery systems with glycocholic acid. acs.org Because glycocholic acid is a natural ligand for the apical sodium-dependent bile acid transporter (ASBT), modifying micelles or liposomes with GCA can significantly promote their active transport and absorption in the small intestine. acs.org This strategy has been shown to enhance the oral bioavailability of encapsulated drugs. acs.org

Another strategy focuses on creating fluorescent derivatives to act as probes. As mentioned, synthesizing analogues with fluorophores attached near the polar carboxyl group allows for the study of membrane dynamics and protein-bile acid interactions. nih.govbiosynth.com The critical micelle concentrations of these fluorescent analogues are often close to that of natural glycocholate, ensuring their behavior mimics the parent compound. nih.gov

Furthermore, chemical isotope labeling strategies can enhance the detection and profiling of bile acid metabolites in complex biological samples. acs.org By using isotope-coded derivatization reagents that specifically target a functional group, such as the carboxylic acid on the glycine moiety, the sensitivity and confidence of mass spectrometric identification are significantly improved. acs.org This allows for more comprehensive profiling of bile acid conjugates and their metabolic pathways. acs.org Modifications to the bile acid structure, such as at the C3 and C-7 positions, are also explored to create analogues that can act as selective agonists for nuclear receptors like FXR and membrane receptors like TGR5, providing tools to probe the signaling pathways regulated by bile acids. mdpi.comnih.gov

Comparative and Evolutionary Biochemistry of Glycotaurocholic Acid

Interspecies Variations in Bile Acid Conjugation Patterns

The conjugation of bile acids with amino acids is a critical step in their synthesis, significantly increasing their water solubility and preventing passive reabsorption in the upper intestine. nih.gov This process is catalyzed by the enzyme bile acid-CoA: amino acid N-acyltransferase (BAAT). nih.gov While the fundamental process is conserved, the choice of amino acid for conjugation—primarily either glycine (B1666218) or taurine (B1682933)—varies considerably among species. nih.gov This variation leads to different ratios of glycine-conjugated bile acids to taurine-conjugated bile acids (G:T ratio) in the bile acid pool.

In humans, bile acids are conjugated with both glycine and taurine, with glycine conjugates typically being more abundant, resulting in a G:T ratio of approximately 3:1. nih.govresearchgate.net Conversely, mice almost exclusively use taurine for conjugation, with about 95% of their bile acids being tauro-conjugated. nih.gov This preference for taurine is also seen in rats, dogs, hamsters, and chimpanzees. researchgate.net Rabbits and minipigs, however, show a strong preference for glycine conjugation. researchgate.net Cholic acid and chenodeoxycholic acid are the primary bile acids in most domestic animal species. nih.gov These differences in conjugation patterns reflect underlying genetic variations in the enzymes responsible for the conjugation process. nih.gov

An evolutionary analysis of the BAAT gene in 118 mammal species revealed a complex history. It is believed that an ancestral gene duplicated, giving rise to BAAT and BAATP1, followed by numerous independent and reciprocal losses of these genes in different lineages. nih.gov This genetic evolution is thought to be the primary driver of the diverse conjugation patterns observed across mammals today. nih.gov

| Species | Predominant Conjugation Amino Acid | Approximate Glycine:Taurine (G:T) Ratio | Reference |

|---|---|---|---|

| Human | Glycine | 3:1 | nih.govresearchgate.net |

| Mouse | Taurine | ~1:19 (5% Glycine) | nih.gov |

| Rat | Taurine | Predominantly Taurine | researchgate.net |

| Dog | Taurine | Predominantly Taurine | researchgate.net |

| Rabbit | Glycine | Predominantly Glycine | researchgate.net |

| Minipig | Glycine | Predominantly Glycine | researchgate.net |

| Chimpanzee | Taurine | Predominantly Taurine | researchgate.net |

| Hamster | Taurine | Predominantly Taurine | researchgate.net |

Influence of Diet and Microbiota on Glycotaurocholic Acid Profiles Across Organisms

The composition of an organism's bile acid pool is not static; it is dynamically influenced by both external factors like diet and internal factors such as the gut microbiota. nih.gov These factors can significantly alter the profiles of conjugated bile acids, including this compound.

Influence of Diet: Dietary components are a primary determinant of the G:T ratio in bile acids. The availability of taurine, which is derived from the diet or synthesized from sulfur-containing amino acids like cysteine, is a key factor. nih.gov Diets rich in animal protein, which are typically high in taurine, tend to favor taurine conjugation. researchgate.net Conversely, vegetarian or low-protein diets often lead to a higher proportion of glycine conjugation. researchgate.net For example, the G:T ratio in humans can shift to as high as 9:1 in rural African women on a largely plant-based diet, while taurine supplementation can shift it to as low as 0.1:1. nih.gov

Studies in rats have shown that specific dietary components can dramatically alter conjugation patterns. The inclusion of water-soluble fibers like pectin (B1162225) in the diet significantly increases the G:T ratio compared to diets containing cellulose. cambridge.orgcambridge.org Similarly, dietary cholesterol and sodium cholate (B1235396) have been observed to increase the proportion of glycine-conjugated bile acids. cambridge.org These dietary shifts are often correlated with changes in the hepatic concentration of taurine. cambridge.org

Influence of Microbiota: The gastrointestinal tract is inhabited by a vast and diverse community of microorganisms that play a crucial role in bile acid metabolism. nih.govnewimage.world A key function of the gut microbiota is the deconjugation of bile acids through the action of enzymes called bile salt hydrolases (BSHs). researchgate.net This process cleaves the amino acid (glycine or taurine) from the steroid core, producing unconjugated primary bile acids. researchgate.netnih.gov

These unconjugated bile acids can then be further transformed by microbial enzymes into secondary bile acids, such as deoxycholic acid and lithocholic acid. wikipedia.orgmdpi.com The entire pool of bile acids, including primary, secondary, conjugated, and unconjugated forms, is part of an enterohepatic circulation where they are reabsorbed in the intestine and returned to the liver for potential reconjugation. nih.govnih.gov The composition of the gut microbiota, therefore, profoundly influences the size and makeup of the bile acid pool returning to the liver, impacting which bile acids are available for reconjugation. nih.gov Alterations in the gut microbial community, a state known as dysbiosis, have been linked to significant changes in bile acid profiles and are associated with various metabolic diseases. nih.govfrontiersin.org

Phylogenetic Perspectives on Bile Acid Metabolic Pathways

The synthesis and metabolism of bile acids have undergone significant evolution, reflecting the adaptation of vertebrates over millions of years. documentsdelivered.com The structure of bile acids themselves serves as a chemical marker of biodiversity, with distinct profiles seen across different evolutionary lineages. documentsdelivered.comresearchgate.net

From a phylogenetic standpoint, the pathways for bile acid synthesis show deep conservation. The conversion of cholesterol into primary bile acids is a fundamental metabolic process in vertebrates. nih.gov Key regulatory enzymes in this process, such as cholesterol 7α-hydroxylase (CYP7A1), and the nuclear receptors that control their expression, like the farnesoid X receptor (FXR), are evolutionarily conserved from fish to mammals. nih.gov This suggests that the core machinery for bile acid synthesis was established early in vertebrate evolution.

The structure of the bile acids produced has also evolved. In more ancient vertebrates like amphibians and cartilaginous fish, the primary bile products are often C27 bile alcohols. documentsdelivered.com In birds and reptiles, C27 cholestanoic acids are common, while in most mammals, the metabolic pathway has evolved to shorten the side chain, producing the more familiar C24 bile acids like cholic acid and chenodeoxycholic acid. documentsdelivered.comresearchgate.net

The interaction between the host and its gut microbiota in regulating bile acid metabolism is also a deeply conserved relationship. nih.gov Studies comparing fish and mice have shown that the influence of intestinal microbes on bile acid profiles and the expression of host genes involved in bile acid synthesis is remarkably similar, despite the wide evolutionary gap between these species. nih.govresearchgate.net This indicates that the microbiota-gut-liver axis for bile acid regulation is an ancient and fundamental aspect of vertebrate physiology. The evolution of bile acid conjugation, mediated by the BAAT gene, shows a more recent and dynamic history within mammals, with gene duplications and losses leading to the diverse species-specific patterns of glycine and taurine use seen today. nih.gov

Future Directions and Emerging Research Frontiers in Glycotaurocholic Acid Studies

Elucidating Underexplored Molecular Mechanisms